N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide
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Overview
Description
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a sulfonyl group attached to a phenyl ring.
Preparation Methods
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
Povarov Cycloaddition Reaction: The initial step involves a Povarov cycloaddition reaction, where p-toluidine reacts with benzaldehyde and trans-methyl-isoeugenol to form a tetrahydroquinoline intermediate.
N-Furoylation Process: The intermediate undergoes an N-furoylation process to introduce the sulfonyl group, resulting in the formation of the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.
Biological Studies: It is used in research to understand biological processes and the role of quinoline derivatives in pharmacology.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide involves its interaction with molecular targets and pathways in biological systems. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug development.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This derivative is known for its anticancer and anti-inflammatory properties.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds are studied for their antioomycete activity and potential use in plant disease management.
The uniqueness of this compound lies in its specific structural features, such as the presence of the sulfonyl group and the methoxyacetamide moiety, which may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-13-18(21)19-15-8-10-16(11-9-15)25(22,23)20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21) |
InChI Key |
DTCFPBLUPHUSSJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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